AR231453 - 733750-99-7

AR231453

Catalog Number: EVT-259786
CAS Number: 733750-99-7
Molecular Formula: C21H24FN7O5S
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine, also known as AR231453, is a synthetic, small-molecule compound that acts as a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119). [] GPR119 is predominantly found in pancreatic beta-cells and enteroendocrine L-cells within the gastrointestinal tract. [] AR231453 serves as a valuable tool in scientific research to investigate the role of GPR119 in glucose homeostasis, insulin secretion, and incretin hormone release. [, , ]

Synthesis Analysis

The synthesis of AR231453 begins with an inverse agonist screening hit and involves a multi-step process. [] While specific details regarding reagents, reaction conditions, and yields are not provided in the provided abstracts, the synthesis likely involves typical organic chemistry transformations such as nucleophilic substitutions, amide bond formations, and heterocycle synthesis. []

Molecular Structure Analysis

AR231453 is a complex organic molecule containing multiple aromatic rings, a sulfonyl group, a nitro group, and a piperidine ring. [] Detailed structural analysis, including bond lengths, bond angles, and conformational preferences, would require access to the full research article describing the compound's synthesis and characterization. []

Mechanism of Action

AR231453 exerts its effects by selectively binding to and activating GPR119. [] Activation of GPR119, a Gαs-coupled receptor, leads to increased intracellular cyclic AMP (cAMP) levels. [] In pancreatic beta-cells, this increase in cAMP promotes glucose-dependent insulin release. [] In enteroendocrine L-cells, AR231453 stimulates the secretion of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). [] These incretin hormones, in turn, enhance glucose-stimulated insulin secretion from beta-cells and contribute to overall glycemic control. []

Applications
  • Investigating the Role of GPR119 in Glucose Homeostasis: AR231453 has been instrumental in elucidating the role of GPR119 in regulating glucose levels. Studies using AR231453 have demonstrated its ability to improve glucose tolerance in wild-type mice, while GPR119-deficient mice show minimal response, highlighting the specific involvement of GPR119 in mediating these effects. []
  • Studying Insulin Secretion Mechanisms: By stimulating insulin release in a glucose-dependent manner, AR231453 allows researchers to study the intricate mechanisms involved in insulin secretion from pancreatic beta-cells. [, ] This has provided valuable insights into the potential of GPR119 agonists as therapeutic agents for diabetes.
  • Exploring Incretin Hormone Release and Function: AR231453's ability to stimulate GLP-1 and GIP release has made it a valuable tool for studying the role of incretin hormones in glucose control and energy homeostasis. [, ] This includes understanding the interplay between GPR119 and other incretin-regulating pathways.
  • Assessing Gastric Emptying Dynamics: AR231453 has been shown to affect gastric emptying, a process influencing nutrient absorption and glycemic control. [] Studies utilizing AR231453 have provided insights into the involvement of GPR119 in regulating gastric motility.
  • Investigating the Therapeutic Potential of GPR119 Agonists: The successful demonstration of AR231453's in vivo efficacy in improving glucose homeostasis and promoting insulin secretion has sparked significant interest in developing GPR119 agonists as potential therapeutic agents for type 2 diabetes. [, ]

Oleoylethanolamide (OEA)

Compound Description: Oleoylethanolamide (OEA) is an endogenous lipid amide that acts as an agonist of GPR119. [, ] It stimulates cAMP accumulation in GPR119-transfected cells and enhances glucose homeostasis. [, ] OEA responses in the colon were significantly reduced in GPR119-deficient mice. []

Relevance: OEA is structurally distinct from AR231453 but shares the ability to activate GPR119 and elicit similar downstream effects, such as GLP-1 release and improved glucose tolerance. [, ] Both compounds highlight the role of GPR119 as a potential target for diabetes treatment.

N-Oleoyldopamine (OLDA)

Compound Description: N-Oleoyldopamine (OLDA) is an endovallinoid lipid amide and a potent GPR119 agonist. [] Similar to AR231453, it effectively stimulates cAMP accumulation in GPR119-transfected cells and induces insulin release in HIT-T15 cells and GPR119-transfected RIN-5F cells. [] Oral administration of OLDA improves glucose tolerance in wild-type mice, but not in GPR119-deficient mice, further confirming its GPR119-dependent mechanism. []

Relevance: While structurally different from AR231453, OLDA exhibits comparable potency as a GPR119 agonist. [] Both compounds demonstrate the potential of targeting GPR119 for enhancing glucose homeostasis.

2-Monoacylglycerol (2-OG)

Compound Description: 2-Monoacylglycerol (2-OG) is a dietary metabolite and an endogenous GPR119 agonist. [, ] It is recognized by GPR119 alongside long-chain fatty acids, which activate FFA1 (GPR40) and FFA4 (GPR120). [] 2-OG contributes to triglyceride-induced incretin secretion, particularly GIP. [] Similar to AR231453, 2-OG responses were significantly reduced in GPR119-deficient mice. []

Relevance: 2-OG acts as an endogenous counterpart to the synthetic agonist AR231453. [, ] Both compounds activate GPR119, leading to incretin release, showcasing the physiological relevance of GPR119 in glucose regulation.

AS1269574

Compound Description: AS1269574 is a GPR119 agonist structurally distinct from AR231453. [, ] Interestingly, it also acts as a dual agonist by activating TRPA1 cation channels, which contributes to its GLP-1 releasing effects. [, ] Unlike AR231453, AS1269574's action involves both GPR119-dependent and TRPA1-dependent pathways. [, ]

Relevance: AS1269574 highlights the complexity of targeting the GPR119 pathway. [, ] Although structurally different from AR231453, it underscores the potential for developing multi-target drugs for diabetes treatment.

AR440006

Compound Description: AR440006 is a water-soluble GPR119 agonist, unlike AR231453. [] This characteristic prevents it from crossing epithelial tight junctions. [] AR440006 stimulates PYY release from L-cells in a GPR119-dependent and glucose-dependent manner, ultimately slowing gastrointestinal motility. []

Relevance: AR440006 showcases the diverse pharmacological profiles of GPR119 agonists. [] While sharing the target with AR231453, its water solubility and restricted epithelial permeability highlight potential for targeted therapies.

Properties

CAS Number

733750-99-7

Product Name

AR 231453

IUPAC Name

N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine

Molecular Formula

C21H24FN7O5S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25)

InChI Key

DGBKNTVAKIFYNU-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

AR231453; AR-231453; AR 231453; AR-231,453; AR231,453; AR231,453.

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.